molecular formula C15H13F3N2O3 B5452306 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE

4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE

Cat. No.: B5452306
M. Wt: 326.27 g/mol
InChI Key: HCFVCAXKRNSYFQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE is a heterocyclic compound that belongs to the class of pyrimidinones

Preparation Methods

The synthesis of 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and ethanol as a solvent can yield the desired pyrimidinone derivative .

Chemical Reactions Analysis

4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-2-(2,4-DIMETHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(3H)-PYRIMIDINONE include:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrimidinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-22-11-6-4-9(12(8-11)23-2)3-5-10-7-13(15(16,17)18)20-14(21)19-10/h3-8H,1-2H3,(H,19,20,21)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFVCAXKRNSYFQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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